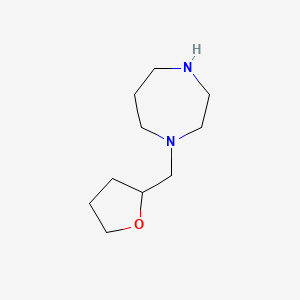

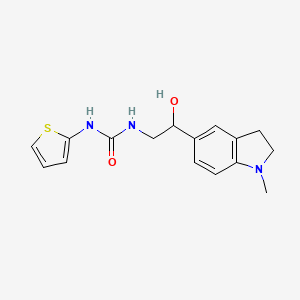

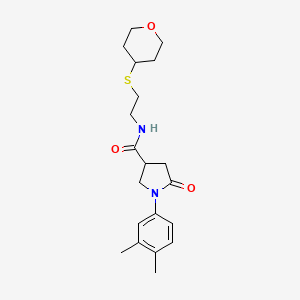

1-methyl-3-nitro-4-(4-phenylpiperazin-1-yl)quinolin-2(1H)-one

カタログ番号 B2919837

CAS番号:

862487-66-9

分子量: 364.405

InChIキー: JAYUXOZIOMNQSZ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-methyl-3-nitro-4-(4-phenylpiperazin-1-yl)quinolin-2(1H)-one is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a highly potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes.

科学的研究の応用

Antibacterial Agents

- Inhibition of Type III Secretion : This compound has shown promise as an inhibitor of type III secretion (T3S) in Gram-negative pathogens, such as Yersinia pseudotuberculosis and Chlamydia trachomatis (Enquist et al., 2012).

Antimalarial Activity

- Quantitative Structure-Activity Relationships (QSAR) : In a study exploring the antimalarial potency against Plasmodium berghei, a correlation was found between antimalarial potency and the size and electron donation of phenyl ring substituents in related compounds (Werbel et al., 1986).

Chemosensors

- Sensing of Cyanide in Aqueous Solution : A chemosensor based on a similar structure was developed for highly selective sensing of cyanide, showing a unique response in aqueous solutions (Na et al., 2014).

Synthesis Methods

- Improved Synthesis of Quinolin-2(1H)-one : An efficient method for synthesizing 3-amino-1H-quinolin-2-one was reported, which is a closely related compound (Juárez-Gordiano et al., 2002).

Nitration Studies

- Nitration of Pyrazolo[4,3-b]quinolinones : Research on the nitration of related compounds revealed that the number and site of nitro group incorporation depend on various factors, including the nature of the attacking agent and reaction conditions (Manaev et al., 1985).

Antihypertensive Agents

- Alpha 1-Adrenoceptor Antagonists : Studies on related compounds as alpha 1-adrenoceptor antagonists indicated their potential as antihypertensive agents, with some compounds showing high binding affinity (Chern et al., 1993).

Anti-Inflammatory Properties

- H4 Receptor-Ligands : A study on compounds with a similar structure found that they could act as potent H4 receptor ligands with significant anti-inflammatory properties in vivo (Smits et al., 2008).

Anticancer Activity

- Heterocyclic Substituents in Anticancer Activity : Research comparing anticancer activity in compounds with varying heterocyclic substituents found that certain derivatives demonstrated high levels of anticancer activity (Konovalenko et al., 2022).

Metal Detection Chemosensors

- Selective Detection of Metal Ions : Two chemosensors based on 8-aminoquinoline were developed for selective sensing of Zn2+ and Al3+ ions, indicating potential for biological applications (Ghorai et al., 2020).

A3 Adenosine Receptor Antagonists

- Human A3 Adenosine Receptor Antagonists : A structural investigation on 4-amido-2-phenyl-1,2,4-triazolo[4,3-a]quinoxalin-1-one derivatives, related to the compound , showed potential as human A3 adenosine receptor antagonists (Lenzi et al., 2006).

Anti-Leukemic Activity

- Synthesis and Anti-Leukemic Activity : A compound with a similar structure showed cytotoxic potential against several human leukemia cell lines (Guillon et al., 2020).

Topoisomerase I Inhibitors

- Potential Topoisomerase I Inhibitors : New series of quinolone derivatives, similar in structure, were synthesized as potential Topoisomerase I inhibitors, showing inhibitory activity in vitro and in vivo (Ge et al., 2016).

Crystal Structure Analysis

- Structural Evaluation of Derivatives : A study on mono hydrates of related compounds provided insights into the crystal structure and theoretical understanding of these molecules (Ferreira et al., 2013).

Novel Synthesis Methods

- One-Pot Synthesis of 3-Nitroquinolin-2(1H)-one : A new one-pot synthesis method for 3-nitroquinolin-2(1H)-ones was developed, offering an improvement to classical Friedlander reaction (Chen et al., 2017).

Psychopharmacological Activity

- Design and Psychopharmacological Activity : A study on derivatives for their antidepressant activity found that certain compounds showed potent activity (de Abreu et al., 2019).

Substituted Quinolines

- Synthesis of Substituted Quinolines : Research explored the synthesis of substituted quinolines and heterocyclo[x,y-c]quinolines, providing insights into their chemical properties and potential applications (Abass, 2000).

Heterocycle Transformations

- Heterocycle-Heterocycle Transformations : Studies showed transformations from 2-nitrophenyl substituted isoxazoles to quinolin-4(1H)-ones, indicating the versatility of these transformations (Coffman et al., 2013).

Psycho- and Neurotropic Profiling

- In Vivo Psycho- and Neurotropic Properties : Novel derivatives were studied for their psycho- and neurotropic properties, finding compounds with sedative, anti-anxiety, anti-amnesic, and antihypoxic effects (Podolsky et al., 2017).

特性

IUPAC Name |

1-methyl-3-nitro-4-(4-phenylpiperazin-1-yl)quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3/c1-21-17-10-6-5-9-16(17)18(19(20(21)25)24(26)27)23-13-11-22(12-14-23)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYUXOZIOMNQSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-3-nitro-4-(4-phenylpiperazin-1-yl)quinolin-2(1H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![3-[7-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B2919759.png)

![N-(7-oxaspiro[3.5]nonan-1-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2919764.png)

![2-(2-fluorobenzenesulfonamido)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2919766.png)

![2-[4-(Piperidine-1-carbothioyl)phenyl]-5-(trifluoromethyl)pyridine](/img/structure/B2919773.png)

![6-ethyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B2919775.png)